(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one
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Overview
Description
(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-ones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one typically involves multi-step organic reactions. One common method involves the use of 2-indolylmethanols as four-atom synthons in an oxa-Michael reaction cascade . This reaction is catalyzed by a strong Brønsted acid, which helps in the activation of substrates via hydrogen-bonding interaction and accelerates subsequent intramolecular cyclization and dehydration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is explored in drug development for treating various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one involves its interaction with specific molecular targets. For instance, indolin-2-one derivatives have been shown to exhibit dual modes of action, including DNA damage and protein interaction . This compound may similarly interact with cellular components, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Indazoles: These compounds share a similar indole structure and exhibit diverse biological activities.
1H-benzo[d]imidazol-2-yl compounds: These compounds are also nitrogen-containing heterocycles with significant biological activity.
Uniqueness
(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one is unique due to its specific substitution pattern and the presence of both hydroxymethyl and morpholinomethyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(3Z)-5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H21N3O3/c23-12-13-1-2-18-16(8-13)17(19(24)21-18)9-15-7-14(10-20-15)11-22-3-5-25-6-4-22/h1-2,7-10,20,23H,3-6,11-12H2,(H,21,24)/b17-9- |
InChI Key |
VHAQZCZYVRAHDZ-MFOYZWKCSA-N |
Isomeric SMILES |
C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CO)NC3=O |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CO)NC3=O |
Origin of Product |
United States |
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